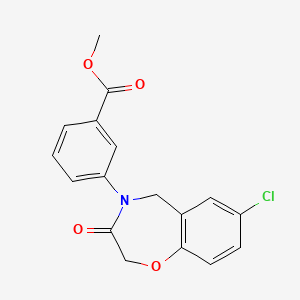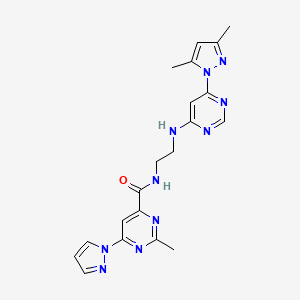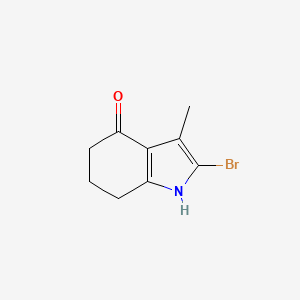
2-Bromo-3-methyl-1,5,6,7-tetrahydroindol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-methyl-1,5,6,7-tetrahydroindol-4-one is a chemical compound with the molecular formula C9H10BrNO and a molecular weight of 228.089 . It is a structural motif found in a variety of drugs and has received considerable attention for the synthesis of complex polyheterocyclic structures with a variety of medicinal and optoelectronic applications .
Synthesis Analysis
The synthesis of polyheterocyclic structures starts from readily available 4,5,6,7-tetrahydroindol-4-one analogs . For the pyrrole analogs, 1-methyl 4,5,6,7-tetrahydroindol-4-one was acylated with dimethyl carbonate (DMC) or ethyl acetate (EtOAc) with NaH as a base, which resulted in methyl 5-carboxylate and 5-acetyltetrahydroindolone, respectively . Thereafter, DDQ mediated dehydrogenation of these compounds afforded indoles .Chemical Reactions Analysis
The reactivity of pyrrole and cyclohexenone fragments allows us to consider tetrahydro-4H-indol-4-ones as important building blocks in the synthesis of physiologically active or spectrally interesting structures . Most of the modern methods of the synthesis of tetrahydro-4H-indol-4-ones functionalized at the pyrrole core are multicomponent reactions .科学的研究の応用
Regioselective Cyclization
The study by Sobenina et al. (2014) explores the regioselective cyclization of 4,5,6,7-tetrahydroindoles with hydroxylamine to form isoxazoles, demonstrating the influence of acidity on the selectivity between 3- and 5-isomers. This research highlights the compound's potential in synthesizing structurally diverse molecules through controlled cyclization processes (Sobenina et al., 2014).
Halogen Bonding in Crystal Engineering
Gurbanov et al. (2021) investigated the role of halogen substituents, including bromine, on halogen bonding in isoindole derivatives. Their work underscores the significance of halogen atoms in the design of supramolecular architectures, which could be relevant for materials science and crystal engineering (Gurbanov et al., 2021).
Catalytic Cyclization
The research by Grigg et al. (1988) on the catalytic cyclization of 2-bromo dienes to form cyclopentanes and cyclohexenes provides insights into the synthetic versatility of bromo-substituted compounds. This study could be pertinent to the development of novel synthesis pathways for complex molecules (Grigg et al., 1988).
Antibacterial Properties of Indole Derivatives
Ahmed et al. (2006) explored the synthesis and antibacterial activity of alkoxy isoindole-1,3-diones and tetra-azabenzo(f)azulenes, derived from similar structural frameworks. Their findings suggest potential applications in developing new antibacterial agents (Ahmed et al., 2006).
Multienzymatic Stereoselective Synthesis
Brenna et al. (2017) described a multienzymatic cascade process for the stereoselective synthesis of 2-methyl-3-substituted tetrahydrofurans, emphasizing the compound's role in the efficient and enantioselective construction of biologically active products. This research may inform the design of environmentally friendly and selective synthetic methodologies (Brenna et al., 2017).
作用機序
Target of Action
It’s known that tetrahydroindolones, a class of compounds to which this molecule belongs, are important structure motifs in medicinal chemistry . They often serve as indole mimetics, containing a significant amount of sp3-hybridized carbon atoms . These compounds can interact with various biological targets, including enzymes and receptors, depending on their specific functional groups and structural characteristics.
Biochemical Pathways
For instance, they can undergo easy aromatization, making them good intermediates to synthesize indoles . The specific effects on biochemical pathways would depend on the molecule’s targets and the nature of its interaction with these targets.
将来の方向性
The future directions in the research of 2-Bromo-3-methyl-1,5,6,7-tetrahydroindol-4-one and similar compounds could involve exploring their potential applications in medicinal chemistry and optoelectronics . Additionally, the development of more efficient and green synthesis methods could be another area of focus .
特性
IUPAC Name |
2-bromo-3-methyl-1,5,6,7-tetrahydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-5-8-6(11-9(5)10)3-2-4-7(8)12/h11H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONQLMPIHRATJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2985545.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2985547.png)
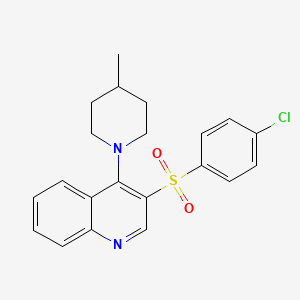
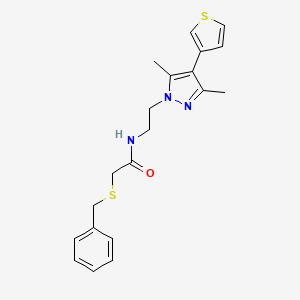
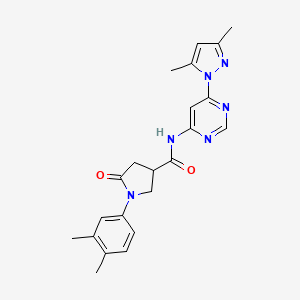
![[2-(Phenoxymethyl)phenyl]boronic acid](/img/structure/B2985554.png)

![(E)-6-acetyl-2-(3-(3-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2985558.png)
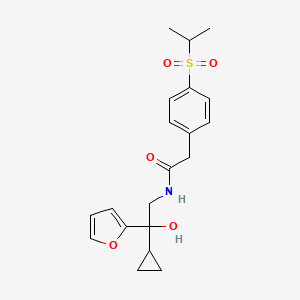
![N-(4-fluorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2985561.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2985563.png)
